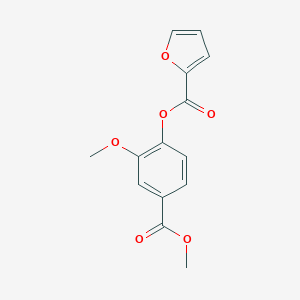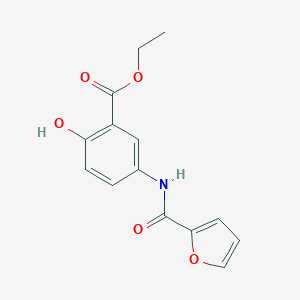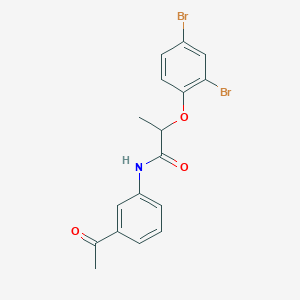![molecular formula C24H23ClN2O4 B309292 4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309292.png)
4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide, also known as CEPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CEPM is a benzamide derivative that has been synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The exact mechanism of action of 4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes or receptors in the body. Some studies have also suggested that this compound may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2 and iNOS in inflammatory cells. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the growth of various tumor cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to possess a wide range of biological activities. However, there are also some limitations to its use. For example, it may have limited solubility in certain solvents, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and bacterial infections. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on different cell types and tissues.
Synthesemethoden
The synthesis of 4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide has been reported in several studies. One of the most commonly used methods involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-ethoxyaniline in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with 4-methylphenol and acetic anhydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.
Eigenschaften
Molekularformel |
C24H23ClN2O4 |
|---|---|
Molekulargewicht |
438.9 g/mol |
IUPAC-Name |
4-chloro-N-(4-ethoxyphenyl)-3-[[2-(4-methylphenoxy)acetyl]amino]benzamide |
InChI |
InChI=1S/C24H23ClN2O4/c1-3-30-19-11-7-18(8-12-19)26-24(29)17-6-13-21(25)22(14-17)27-23(28)15-31-20-9-4-16(2)5-10-20/h4-14H,3,15H2,1-2H3,(H,26,29)(H,27,28) |
InChI-Schlüssel |
HHDQGHXTEWIKCN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309211.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309212.png)
![4-chloro-N-(2-phenylethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309215.png)



![Propyl 5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309220.png)
![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B309221.png)
![N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B309222.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(methoxyacetyl)amino]benzamide](/img/structure/B309224.png)
![Ethyl 2-hydroxy-5-[(methoxyacetyl)amino]benzoate](/img/structure/B309226.png)
![N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B309229.png)
![4-chloro-N-cyclohexyl-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309231.png)
![Ethyl 2-hydroxy-5-{[2-(4-isobutylphenyl)propanoyl]amino}benzoate](/img/structure/B309232.png)